molecular formula C12H16N2 B13221389 4-{[(Butan-2-yl)amino]methyl}benzonitrile

4-{[(Butan-2-yl)amino]methyl}benzonitrile

Cat. No.: B13221389
M. Wt: 188.27 g/mol
InChI Key: OARILEGRGVHKAB-UHFFFAOYSA-N
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Description

4-{[(Butan-2-yl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a butan-2-ylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Butan-2-yl)amino]methyl}benzonitrile can be achieved through several methods. One common approach involves the reaction of benzyl chloride with butan-2-ylamine in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions typically include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Sodium or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:

    Reactants: Benzyl chloride, butan-2-ylamine, and a nitrile source

    Conditions: Optimized temperature and pressure settings to maximize yield

    Purification: Crystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

4-{[(Butan-2-yl)amino]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amides or carboxylic acids

    Reduction: Reduction of the nitrile group to form primary amines

    Substitution: Electrophilic aromatic substitution reactions on the benzene ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Formation of 4-{[(Butan-2-yl)amino]methyl}benzoic acid

    Reduction: Formation of 4-{[(Butan-2-yl)amino]methyl}benzylamine

    Substitution: Formation of halogenated derivatives such as 4-{[(Butan-2-yl)amino]methyl}bromobenzonitrile

Scientific Research Applications

4-{[(Butan-2-yl)amino]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Potential use in the study of enzyme interactions and protein binding

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{[(Butan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, simpler structure without the butan-2-ylaminomethyl group

    4-Aminobenzonitrile: Similar structure with an amino group instead of the butan-2-ylaminomethyl group

    4-Methylbenzonitrile: Similar structure with a methyl group instead of the butan-2-ylaminomethyl group

Uniqueness

4-{[(Butan-2-yl)amino]methyl}benzonitrile is unique due to the presence of the butan-2-ylaminomethyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

4-[(butan-2-ylamino)methyl]benzonitrile

InChI

InChI=1S/C12H16N2/c1-3-10(2)14-9-12-6-4-11(8-13)5-7-12/h4-7,10,14H,3,9H2,1-2H3

InChI Key

OARILEGRGVHKAB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)C#N

Origin of Product

United States

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